7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
The compound “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is a complex organic molecule. It contains a benzoxathiolone core substituted with a 3,5-dichlorophenyl group at the 7-position and a hydroxy group at the 5-position .
Molecular Structure Analysis
The molecular structure of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, and NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction can also be used to elucidate the molecular structure .Scientific Research Applications
Biological Activity in Asthma Treatment :
- A study by Aizawa et al. (1990) explored the biological properties of a series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The compounds exhibited various biological activities, such as lipid peroxidation-lowering, antisuperoxide, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. These properties indicate potential applications in asthma treatment.
Fluorescence Probes for Reactive Oxygen Species Detection :
- Research conducted by Setsukinai et al. (2003) involved the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), a class of compounds to which 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is related. These probes, due to their specificity and reactivity, are useful in studying the roles of hROS in various biological and chemical applications.
Photocatalytic Oxidation Studies :
- A study by Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, closely related to the compound . The study provides insights into the oxidation pathways and the influence of pH on these reactions, which are relevant in environmental chemistry and wastewater treatment.
Antibacterial Agent Development :
- Research by Dickens et al. (1991) focused on the synthesis of compounds related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as potential antibacterial agents. The study aimed to develop pro-drugs targeting anaerobic bacterial cells, highlighting the compound's potential in medicinal chemistry.
Antioxidant Activity Studies :
- Venkateswarlu et al. (2003) conducted a study on the synthesis and antioxidant activity of a stilbene derivative closely related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. Their research, published in Bioscience, Biotechnology, and Biochemistry, demonstrated the compound's potent antioxidative activity.
Antineoplastic Activity Evaluation :
- A study by Anderson et al. (1983) explored the synthesis of derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one and evaluated their chemical reactivity and antineoplastic activity in murine models. The findings contribute to understanding these compounds' potential in cancer treatment.
Mechanism of Action
Properties
IUPAC Name |
7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDDGTXLDSRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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